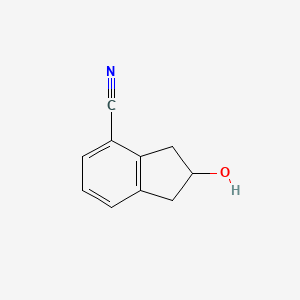

(RS) 2-hydroxy-4-indanecarbonitrile

Description

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile |

InChI |

InChI=1S/C10H9NO/c11-6-8-3-1-2-7-4-9(12)5-10(7)8/h1-3,9,12H,4-5H2 |

InChI Key |

IQDXRMWGBIMDLP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C1C=CC=C2C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Substituent Positioning

The nitrile and hydroxyl groups in (RS)-2-hydroxy-4-indanecarbonitrile distinguish it from analogs such as indolecarbonitriles (e.g., 5-indolecarbonitrile) and indolecarboxaldehydes (e.g., indole-4-carboxaldehyde). Key differences include:

Physicochemical Properties

A comparative analysis of molecular weight, melting points, and solubility is summarized below:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| (RS)-2-Hydroxy-4-indanecarbonitrile* | C₁₀H₉NO | 159.19 (est.) | Not reported | -OH, -CN |

| 5-Indolecarbonitrile | C₉H₆N₂ | 142.16 | Not reported | -CN |

| Indole-4-carboxaldehyde | C₉H₇NO | 145.16 | 140–146 | -CHO |

| 5-Phenyl-1H-indole-3-carbaldehyde | C₁₅H₁₁NO | 221.25 | Not reported | -CHO, -Ph |

*Estimated data for the target compound based on structural analogs.

- Melting Points : Indole-4-carboxaldehyde (CAS 1074-86-8) exhibits a lower melting point (140–146°C) than indole-3-carboxaldehyde (193–198°C), highlighting the impact of substituent position on crystallinity . The target compound’s hydroxyl group may further reduce melting points due to disrupted packing.

- Lipophilicity : The nitrile group in the target compound likely increases logP (lipophilicity) compared to aldehydes, favoring membrane permeability but reducing aqueous solubility .

Preparation Methods

Phase-Transfer Catalysis (PTC)

The use of quaternary ammonium salts, such as tetrabutylammonium iodide, accelerates cyanation reactions by solubilizing cyanide ions in organic phases. This method is critical for achieving high yields in halogen substitution reactions.

Example Protocol:

Solvent Effects on Cyanation

Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity but may necessitate higher temperatures. Conversely, biphasic systems (toluene/water) with PTC enable milder conditions and easier isolation.

Functionalization of the Hydroxyl Group

Directed Ortho-Metalation

This method enables precise installation of the hydroxyl group at the 2-position:

-

Deprotonation: Treat 4-indanecarbonitrile with LDA (-78°C, THF).

-

Electrophilic Quench: Introduce O₂ or B(OMe)₃ followed by H₂O₂.

Challenges:

-

Competing side reactions at the nitrile group.

-

Requires anhydrous conditions and strict temperature control.

Hydroxylation via Epoxide Intermediates

Forming an epoxide at the 2,3-position followed by acid-catalyzed ring-opening offers an alternative pathway:

-

Epoxidation: Use m-CPBA or VO(acac)₂/H₂O₂.

-

Ring-Opening: Treat with H₂O/H⁺ to yield diol, then selectively oxidize to hydroxyl.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Catalyst/Solvent | Yield (%) |

|---|---|---|---|---|

| Halogenation-Cyanation | 4-Bromoindane | Cyanation → Ortho-metalation | TBAl/DMF | 60–75 |

| Oxidation of Hydroxymethyl | 2-Hydroxymethyl-4-indanecarbonitrile | Peroxide oxidation | Alkaline H₂O₂ | 50–65 |

| Epoxide Hydroxylation | Indene | Epoxidation → Ring-opening | m-CPBA/H₂O | 40–55 |

Industrial-Scale Considerations

Cost Efficiency

Q & A

Q. What are the established synthetic routes for (RS) 2-hydroxy-4-indanecarbonitrile, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with indanone derivatives. A common route is the Knoevenagel condensation between 4-indanone and a cyanide donor (e.g., malononitrile) under basic conditions. Optimization parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Catalyst : Use piperidine or ammonium acetate for improved yield .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for a singlet near δ 10.5 ppm (hydroxy group) and aromatic protons between δ 7.0–8.0 ppm .

- ¹³C NMR : The nitrile carbon appears at ~δ 115–120 ppm .

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 187 (C₁₀H₉NO₂⁺) with fragmentation patterns confirming the indane backbone .

Q. How should researchers validate the enantiomeric purity of this compound in asymmetric synthesis studies?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) mobile phase. Retention time differences ≥1.5 min indicate resolution .

- Polarimetry : Compare specific rotation values with literature data (e.g., [α]²⁵D = ±15° for enantiomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by analyzing heavy atom (C, N, O) positions in single crystals .

- DFT Calculations : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm validates accuracy) .

- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to confirm conformational stability .

Q. What strategies are recommended for analyzing the compound’s stability under different pH and solvent conditions in pharmacological studies?

- Methodological Answer :

- Forced Degradation Studies :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor purity loss (<5% acceptable) .

Q. What experimental designs are optimal for studying the compound’s biological activity while minimizing interference from racemization?

- Methodological Answer :

- In Vitro Assays :

- Use enantiomerically pure samples (≥98% ee) to isolate stereospecific effects .

- Include a protease inhibitor in cell culture media to prevent enzymatic racemization .

- In Vivo Studies : Administer via intravenous route to bypass first-pass metabolism, which may alter enantiomeric ratios .

Q. How can computational modeling be leveraged to predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; focus on binding affinity (ΔG < -7 kcal/mol indicates strong interaction) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile carbon typically shows high electrophilicity (ƒ⁺ > 0.25) .

Data Contradiction and Reliability Analysis

Q. What systematic approaches should be adopted when encountering contradictory results in thermodynamic property measurements (e.g., melting point, solubility)?

- Methodological Answer :

- Meta-Analysis : Compare data across ≥3 independent studies (e.g., NIST, PubChem) to identify consensus values .

- Controlled Replication : Repeat experiments using standardized equipment (e.g., Mettler Toledo DSC for melting point analysis) .

- Error Source Identification : Use factorial design to isolate variables (e.g., humidity during DSC runs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.